molecular formula C21H19N3O5S2 B12162006 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

Cat. No.: B12162006
M. Wt: 457.5 g/mol
InChI Key: XJQOQJJIMXPOHW-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining isoindoline, benzothiazole, and butanamide moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoindoline Moiety: This step involves the reaction of phthalic anhydride with ammonia or primary amines to form phthalimide.

    Introduction of the Benzothiazole Group: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the isoindoline and benzothiazole moieties with a butanamide linker. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (e.g., Br₂, Cl₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, derivatives of this compound could be explored as drug candidates. The presence of the benzothiazole moiety, in particular, is known to contribute to bioactivity in various therapeutic areas.

Industry

Industrially, the compound could be used in the development of specialty chemicals, dyes, and polymers. Its unique reactivity profile makes it suitable for applications requiring specific chemical modifications.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share the isoindoline moiety and exhibit similar reactivity.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole have structural similarities and are known for their bioactivity.

    Butanamide Derivatives: N-substituted butanamides are common in medicinal chemistry and can be compared based on their pharmacological profiles.

Uniqueness

The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide lies in its combined structural features, which confer a distinct reactivity and potential for diverse applications. The presence of both isoindoline and benzothiazole moieties in a single molecule is relatively rare, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O5S2

Molecular Weight

457.5 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C21H19N3O5S2/c1-11(2)17(24-19(26)13-6-4-5-7-14(13)20(24)27)18(25)23-21-22-15-9-8-12(31(3,28)29)10-16(15)30-21/h4-11,17H,1-3H3,(H,22,23,25)

InChI Key

XJQOQJJIMXPOHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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